Lubiprostone-d7 CAS number 1217675-13-2 properties
Lubiprostone-d7 CAS number 1217675-13-2 properties
An In-Depth Technical Guide to Lubiprostone-d7 (CAS: 1217675-13-2) for Advanced Analytical Applications
Introduction
Lubiprostone is a locally acting, bicyclic fatty acid derived from prostaglandin E1, approved for the management of chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C).[1][2][3] Its therapeutic effect is mediated by the specific activation of type-2 chloride channels (ClC-2) in the apical membrane of the gastrointestinal epithelium.[1][4][5] This activation stimulates a chloride-rich fluid secretion into the intestinal lumen, which softens stool, increases intestinal transit, and promotes spontaneous bowel movements.[1][6]
In the landscape of drug development and clinical pharmacology, the precise quantification of a drug and its metabolites in biological matrices is paramount for defining its pharmacokinetic (PK) profile. Due to Lubiprostone's rapid and extensive metabolism and consequently low systemic bioavailability, its plasma concentrations are often below the quantifiable limit.[3][7] This necessitates focusing on its primary active metabolite for PK assessments.[8] To overcome the inherent variability of bioanalytical procedures, especially with complex biological samples, the use of a stable isotope-labeled internal standard is the industry gold standard.
This guide provides a comprehensive technical overview of Lubiprostone-d7 (CAS: 1217675-13-2), the deuterium-labeled analog of Lubiprostone.[9][10] It is designed for researchers, analytical scientists, and drug development professionals, detailing the compound's properties, its critical role as an internal standard, and a validated protocol for its application in quantitative bioanalysis.
Physicochemical Properties and Characterization
Lubiprostone-d7 is a synthetic, deuterium-labeled version of Lubiprostone, specifically designed for use as an internal standard in mass spectrometry-based assays.[10][11] The incorporation of seven deuterium atoms provides a distinct mass shift from the parent compound without significantly altering its chemical and physical behavior, a critical attribute for an ideal internal standard.
| Property | Value | Source |
| CAS Number | 1217675-13-2 | [12] |
| Chemical Name | 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3- hydroxy-5-oxocyclopentyl)heptanoic acid | [13] |
| Synonyms | (11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; RU 0211-d7 | [12] |
| Molecular Formula | C₂₀H₂₅D₇F₂O₅ | [12] |
| Molecular Weight | 397.51 | [12] |
| Appearance | Thick Yellow Oil | [12] |
| Storage | 2-8°C in a refrigerator | [12] |
The designation "Mixture of Tautomeric Isomers" for some commercial sources acknowledges the potential for keto-enol tautomerism inherent in its molecular structure, a factor that does not impede its function as an internal standard in mass spectrometry where the total ion count of the specific mass is measured.[9]
Mechanism of Action of Parent Compound: Lubiprostone
Understanding the mechanism of the parent drug, Lubiprostone, is essential context for its analysis. Lubiprostone's pro-secretory action is highly localized to the gastrointestinal tract.[3][5] It selectively activates ClC-2 channels on the apical (luminal) side of intestinal epithelial cells.[4][5] This activation, which occurs independently of protein kinase A, triggers an efflux of chloride ions into the intestinal lumen.[4] To maintain electrical neutrality, sodium ions follow via the paracellular pathway, leading to a passive influx of water, thereby increasing the liquidity of the intestinal contents.[4][6] Some evidence also suggests involvement of the CFTR channel and prostaglandin EP4 receptors in its overall effect.[10][14][15]
Figure 1: Simplified signaling pathway of Lubiprostone's mechanism of action.
The Critical Role of Lubiprostone-d7 in Quantitative Bioanalysis
The primary application of Lubiprostone-d7 is as an internal standard (IS) for quantitative analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][10][11]
Why is a Stable Isotope-Labeled IS Essential?
-
Correction for Sample Variability: During sample preparation (e.g., extraction, evaporation, reconstitution), analyte loss can occur. Because Lubiprostone-d7 has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same degree of loss. By measuring the ratio of the analyte to the IS, this variability is normalized.[8]
-
Compensation for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement during mass spectrometric analysis. The IS co-elutes with the analyte and is affected by the matrix in the same way, thus correcting for these effects.[8]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled IS significantly enhances the accuracy, precision, and robustness of the bioanalytical method, which is a regulatory requirement for studies supporting drug approval.[10]
Deuterium substitution is a preferred method for creating stable isotope-labeled standards because it can be achieved with high isotopic enrichment and has a minimal impact on the molecule's chromatographic retention time, ensuring it co-elutes with the analyte of interest.[10]
Figure 2: General workflow for quantitative bioanalysis using an internal standard.
Recommended Analytical Methodology: LC-MS/MS Protocol
Due to the low systemic exposure of Lubiprostone, bioanalytical methods often target its more abundant and active M3 metabolite (15-hydroxylubiprostone).[7][8] Lubiprostone-d7 serves as the ideal internal standard for this application. The following is a representative protocol for the quantification of the M3 metabolite in human plasma.
Objective: To accurately quantify the concentration of Lubiprostone's M3 metabolite in human plasma samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust technique for extracting small molecules from complex matrices like plasma, reducing matrix effects and concentrating the analyte.
-
Protocol:
-
To a 100 µL aliquot of human plasma in a polypropylene tube, add 25 µL of Lubiprostone-d7 working solution (the internal standard).[8]
-
Vortex briefly to mix.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.[8]
-
2. Chromatographic Conditions
-
Rationale: Reverse-phase chromatography using a C18 column provides excellent separation for moderately polar compounds like Lubiprostone and its metabolites from endogenous plasma components. A gradient elution ensures a sharp peak shape and a reasonable run time.
-
Parameters:
-
HPLC System: A system capable of delivering accurate gradients at analytical flow rates (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 5 minutes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
3. Mass Spectrometric Detection
-
Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required to detect low pg/mL concentrations in plasma.
-
Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acid-containing compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the M3 metabolite and Lubiprostone-d7. These are determined by infusing the pure compounds into the mass spectrometer.
-
M3 Metabolite (Analyte): Hypothetical m/z [M-H]⁻ → fragment ion
-
Lubiprostone-d7 (IS): Hypothetical m/z [M-H]⁻ → fragment ion
-
-
Source Parameters: Optimize gas flows (nebulizer, turbo), temperature, and voltages for maximum signal intensity.
-
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity and stability of Lubiprostone-d7.
| Aspect | Recommendation | Rationale / Reference |
| Storage | Store at 2-8°C. Keep container tightly closed. | To prevent degradation and maintain chemical stability.[12][16] |
| Handling | Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. | Standard laboratory practice to avoid exposure.[13][16] |
| Spill & Disposal | For spills, provide adequate ventilation and wash with plenty of water. Dispose of contents/container in accordance with local regulations. | Ensures safety and environmental compliance.[13][16] |
| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | To prevent hazardous chemical reactions.[16] |
This material is intended for research and development use only and is not for drug, household, or other uses.[13]
Conclusion
Lubiprostone-d7 (CAS: 1217675-13-2) is an indispensable analytical tool for the robust and reliable quantification of Lubiprostone and its metabolites in complex biological matrices. Its properties as a stable isotope-labeled analog make it the ideal internal standard for correcting variability in sample processing and compensating for matrix effects in LC-MS/MS analyses. The methodologies outlined in this guide underscore its critical role in supporting pharmacokinetic, bioequivalence, and clinical research, ultimately enabling a deeper understanding of Lubiprostone's behavior in vivo and ensuring the integrity of data submitted for regulatory evaluation.
References
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-
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Title: Lubiprostone: a novel treatment for chronic constipation Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Systematic review with meta-analysis: lubiprostone efficacy on the treatment of patients with constipation Source: ResearchGate URL: [Link]
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Title: Amitiza (Lubiprostone) Approval Letter Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]
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Title: Process for the preparation of Lubiprostone and intermediates thereof Source: Eureka | Patsnap URL: [Link]
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Title: Amitiza Label Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]
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Title: QUANTITATIVE DETERMINATION OF LUBIPROSTONE IN BULK FORM AND MARKETED PHARMACEUTICAL PREPARATIONS BY A VALIDATED HPLC METHOD Source: IJIRT URL: [Link]
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Title: A novel ultra-sensitive LC-MS/MS method for determination of elobixibat in human plasma; Application to a bioequivalence study on healthy volunteers Source: ResearchGate URL: [Link]
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Title: A Highly Complex & Sensitive LC-MS/MS Method for the Quantification of 15-Hydroxy Lubiprostone in Human Plasma Source: Lambda CRO URL: [Link]
- Title: US10457623B1 - Process for the preparation of Lubiprostone and intermediates thereof Source: Google Patents URL
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